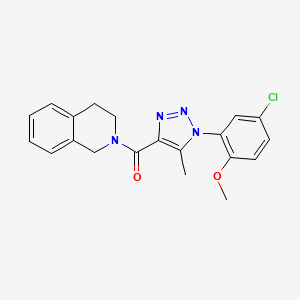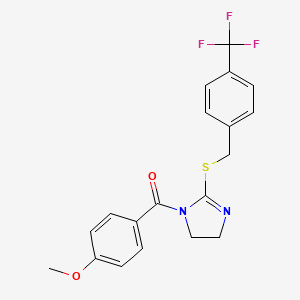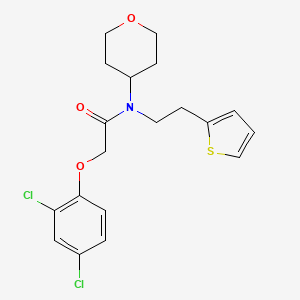![molecular formula C24H27N3O5S2 B2731170 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide CAS No. 1223930-81-1](/img/no-structure.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced via a sulfonation reaction, while the pyrimidinone ring might be formed via a cyclization reaction . The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the pyrimidinone ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Chemical Modification and Synthesis
Chemical modification of sulfazecin led to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. The process involved the preparation of 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino) acetamido]-4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, which exhibited increased activity against P. aeruginosa and some β-lactamase-producing bacteria compared to their 4-unsubstituted counterparts. The enhanced activity was attributed to the 3, 4-cis stereochemistry of these derivatives (Kishimoto et al., 1984).
Chemiluminescence in Synthesis
The study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showcased their base-induced chemiluminescence. The unique chemiluminescence properties of these compounds, with maximum wavelengths varying significantly depending on their sulfanyl, sulfinyl, or sulfonyl groups, indicate potential applications in analytical chemistry and bioimaging. For instance, sulfanyl-substituted dioxetanes exhibited moderate light yields upon decomposition, suggesting their utility in the development of chemiluminescent probes (Watanabe et al., 2010).
Antimicrobial and Antibacterial Activities
The exploration of new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt, for the synthesis of N-alkylacetamides and carbamates, contributes to the development of novel antimicrobial and antibacterial agents. These reagents have shown potential in creating compounds with significant antibacterial properties, which can be further explored for pharmaceutical applications (Sakai et al., 2022).
Cytotoxic Activity
Research on the cytotoxic activity of derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester against cancer and normal cells revealed a dependence on the substituent's structure in position 6 and the syn and anti isomerism of the oxyimino group. This study contributes to the understanding of the structural factors influencing the cytotoxic effects of compounds, which is crucial for the design of targeted cancer therapies (Vorona et al., 2009).
Dual Inhibitors of Enzymes
The synthesis of classical and nonclassical analogues of N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid highlighted its potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compound 4 emerged as the most potent dual inhibitor known, showcasing the therapeutic potential of these compounds in treating diseases where inhibition of TS and DHFR is beneficial (Gangjee et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-mercapto-N-(2-methoxybenzyl)acetamide with 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-mercapto-N-(2-methoxybenzyl)acetamide", "5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-mercapto-N-(2-methoxybenzyl)acetamide and 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] } | |
Número CAS |
1223930-81-1 |
Fórmula molecular |
C24H27N3O5S2 |
Peso molecular |
501.62 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-4-7-17-10-12-19(13-11-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-8-5-6-9-20(18)32-2/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
Clave InChI |
NLAOYDSMBONGDV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)
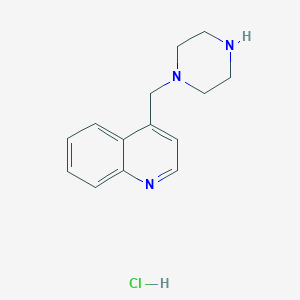
![N-[3-(2-oxoazetidin-1-yl)phenyl]-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B2731093.png)
![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)
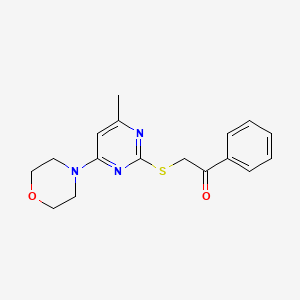

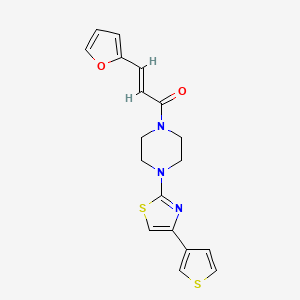
![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2731103.png)
